molecular formula C7H4F3NO5S B095823 4-Nitrophenyl trifluoromethanesulfonate CAS No. 17763-80-3

4-Nitrophenyl trifluoromethanesulfonate

Cat. No. B095823
CAS RN: 17763-80-3
M. Wt: 271.17 g/mol
InChI Key: NDTIXHNCNLKURN-UHFFFAOYSA-N
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Patent
US07696347B2

Procedure details

To a mixture of 4-nitrophenyl trifluoromethanesulfonate (30 mg, 0.11 mmol) and 1,4-dioxane (3 ml) were added water (0.3 ml), cesium carbonate (0.11 g, 0.34 mmol), potassium methoxymethyl trifluoroborate (17 mg, 0.11 mmol),palladium (II) acetate (1.3 mg, 0.0056 mmol) and tri-o-tolylphosphine (8.5 mg, 0.028 mmol). Then, the reaction mixture was stirred at 95° C. (external temperature) for 4 hours. After the reaction mixture was cooled at room temperature, water and heptane were added to the mixture, and the organic layer was separated. The organic layer was filtered, and the solvent was distilled off under reduced pressure. The residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=10:1) to obtain the title compound (13 mg, 0.078 mmol, 68%).
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.11 g
Type
reactant
Reaction Step Three
[Compound]
Name
potassium methoxymethyl trifluoroborate
Quantity
17 mg
Type
reactant
Reaction Step Three
Quantity
8.5 mg
Type
reactant
Reaction Step Three
Quantity
1.3 mg
Type
catalyst
Reaction Step Three
Name
Quantity
0.3 mL
Type
solvent
Reaction Step Three
Yield
68%

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1)(=O)=O.[O:18]1[CH2:23]COC[CH2:19]1.C(=O)([O-])[O-].[Cs+].[Cs+].C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCCCCCC.O>[CH3:19][O:18][CH2:23][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-:15])=[O:14])=[CH:9][CH:8]=1 |f:2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
30 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C(C=C1)[N+](=O)[O-])(F)F
Name
Quantity
3 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Three
Name
Quantity
0.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
potassium methoxymethyl trifluoroborate
Quantity
17 mg
Type
reactant
Smiles
Name
Quantity
8.5 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
1.3 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred at 95° C. (external temperature) for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled at room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by NH-silica gel column chromatography (heptane:ethyl acetate=10:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.078 mmol
AMOUNT: MASS 13 mg
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.